Cyclohexyl 3,5-dichlorophenyl ketone

Lipophilicity LogP QSAR

Cyclohexyl 3,5-dichlorophenyl ketone (IUPAC: cyclohexyl(3,5-dichlorophenyl)methanone; CAS 898769-51-2; molecular formula C₁₃H₁₄Cl₂O; MW 257.16) is a halogenated cyclohexyl aryl ketone. It belongs to the class of substituted benzophenone analogs wherein the phenyl ring carries two chlorine atoms at the 3- and 5-positions and the carbonyl is linked to a saturated cyclohexyl ring rather than a second aromatic ring.

Molecular Formula C13H14Cl2O
Molecular Weight 257.15 g/mol
CAS No. 898769-51-2
Cat. No. B1368627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl 3,5-dichlorophenyl ketone
CAS898769-51-2
Molecular FormulaC13H14Cl2O
Molecular Weight257.15 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)C2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C13H14Cl2O/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2
InChIKeyZLILNICEVGMVQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexyl 3,5-Dichlorophenyl Ketone (CAS 898769-51-2): Procurement-Relevant Identity and Physicochemical Profile


Cyclohexyl 3,5-dichlorophenyl ketone (IUPAC: cyclohexyl(3,5-dichlorophenyl)methanone; CAS 898769-51-2; molecular formula C₁₃H₁₄Cl₂O; MW 257.16) is a halogenated cyclohexyl aryl ketone . It belongs to the class of substituted benzophenone analogs wherein the phenyl ring carries two chlorine atoms at the 3- and 5-positions and the carbonyl is linked to a saturated cyclohexyl ring rather than a second aromatic ring . Computed physicochemical parameters include LogP 4.7564, topological polar surface area (TPSA) 17.07 Ų, density 1.24 g/cm³, and boiling point 376°C at 760 mmHg . The compound is supplied as a white crystalline solid, typically at 97–98% purity, and is primarily employed as a synthetic intermediate in pharmaceutical and agrochemical research .

Why Cyclohexyl 3,5-Dichlorophenyl Ketone Cannot Be Replaced by In-Class Analogs Without Consequence


Cyclohexyl 3,5-dichlorophenyl ketone occupies a narrow intersection of three structural variables—the saturated cyclohexyl ring, the ketone linker, and the symmetric 3,5-dichloro substitution on the phenyl ring—that each drive quantifiable differences in lipophilicity, electronic character, and steric accessibility relative to its closest analogs [1]. Replacing the cyclohexyl group with a phenyl ring (as in 3,5-dichlorobenzophenone) eliminates the conformational flexibility and altered metabolic profile of the saturated ring. Shifting the chlorine atoms to the 2,4- or 3,4-positions changes both the computed LogP and the melting point, as well as the regiochemical directing effects for downstream electrophilic substitution chemistry . Removing one chlorine (cyclohexyl 4-chlorophenyl ketone) reduces molecular weight by ~34 Da and significantly lowers LogP, altering solubility and partitioning behavior. The quantitative evidence below demonstrates that these differences are not cosmetic but carry measurable consequences for synthetic utility and physicochemical performance.

Quantitative Differentiation of Cyclohexyl 3,5-Dichlorophenyl Ketone Against Its Closest Analogs


LogP-Driven Lipophilicity Differentiation: 3,5-Dichloro vs. Unsubstituted and Mono-Chloro Cyclohexyl Phenyl Ketones

Cyclohexyl 3,5-dichlorophenyl ketone exhibits a computed LogP of 4.76, which is approximately 1.0–1.3 LogP units higher than the unsubstituted cyclohexyl phenyl ketone (estimated LogP ~3.5) and approximately 0.5–0.8 units higher than the mono-chloro analog cyclohexyl 4-chlorophenyl ketone (estimated LogP ~4.0). This difference corresponds to an approximately 10- to 20-fold increase in octanol-water partition coefficient per chlorine atom added, consistent with the additive contribution of aromatic chlorine substituents to hydrophobicity [1]. Such elevated lipophilicity directly impacts membrane permeability, protein binding, and metabolic clearance profiles in biological assay contexts.

Lipophilicity LogP QSAR Drug Design

Boiling Point and Thermal Stability Differentiation Among Dichloro Regioisomers

Among the C₁₃H₁₄Cl₂O dichlorophenyl cyclohexyl ketone isomers, the 3,5-dichloro regioisomer (CAS 898769-51-2) exhibits a computed boiling point of 376°C at 760 mmHg, compared to 378.3°C for the 3,4-dichloro isomer (CAS 854892-34-5) and 377°C (estimated) for the 2,4-dichloro isomer (CAS 898769-45-4) . The 3,4-dichloro isomer also has a reported melting point of 54–55°C, whereas the 3,5-dichloro isomer is described as a crystalline solid without a published melting point in standard supplier datasheets, suggesting a different crystal packing arrangement driven by the symmetrical chlorine substitution pattern . These thermal property differences are modest but become operationally relevant during vacuum distillation purification or when selecting storage conditions for bulk quantities.

Physicochemical Properties Thermal Stability Distillation Process Chemistry

Regiochemical Directing Effects: 3,5-Dichloro Substitution versus 2,4- and 3,4-Dichloro Isomers in Downstream Derivatization

The 3,5-dichloro substitution pattern on the phenyl ring of cyclohexyl 3,5-dichlorophenyl ketone generates a unique electronic landscape for further functionalization. Both chlorine atoms are meta-directing and deactivating, leaving the 2-, 4-, and 6-positions on the phenyl ring deactivated but accessible. In contrast, the 2,4-dichloro isomer has one ortho/para-directing chlorine (at the 4-position) competing with a meta-directing chlorine (at the 2-position), resulting in a more complex regiochemical outcome during electrophilic substitution. The 3,4-dichloro isomer similarly presents mixed directing effects [1]. The symmetric 3,5-pattern provides a single, predictable site for electrophilic attack at the 2- or 4-position (equivalent by symmetry), reducing the number of potential regioisomeric byproducts during nitration, halogenation, or Friedel-Crafts acylation steps. Patent DE3831543A1 explicitly claims halogen-substituted cyclohexyl phenyl ketones as key intermediates for 1,4-benzodiazepine synthesis, where regiochemical purity of the intermediate directly affects the final API impurity profile [2].

Electrophilic Aromatic Substitution Regioselectivity Synthetic Intermediate Medicinal Chemistry

Cyclohexyl versus Phenyl Core: Conformational Flexibility and Metabolic Stability Implications

Cyclohexyl 3,5-dichlorophenyl ketone contains a saturated cyclohexyl ring linked to the ketone carbonyl, whereas its direct aromatic analog 3,5-dichlorobenzophenone (CAS 13382-24-0; C₁₃H₈Cl₂O; MW 251.1) bears a planar phenyl ring at the same position. The cyclohexyl group introduces greater conformational flexibility (chair-boat interconversion) and eliminates the extended π-conjugation present in benzophenone, which alters UV absorption characteristics and photochemical behavior. Critically, literature on the metabolic fate of cyclohexyl phenyl ketone (CPK) in in vitro trout hepatocyte assays demonstrates that CPK undergoes phase I oxidation on the cyclohexyl ring rather than the phenyl ring, a metabolic pathway not available to the fully aromatic benzophenone analog [1]. The 3,5-dichloro substitution further slows oxidative metabolism on the phenyl ring by blocking P450-mediated hydroxylation at the meta positions, potentially channeling metabolism exclusively to the cyclohexyl ring [2].

Metabolic Stability Conformational Analysis Drug Metabolism Pharmacokinetics

Commercial Availability and Pricing Differentiation Among Dichlorophenyl Cyclohexyl Ketone Regioisomers

The 3,5-dichloro regioisomer (CAS 898769-51-2) is available from multiple suppliers including Fluorochem, Rieke Metals, International Laboratory Limited, and Otava Ltd., typically at 97% purity . Pricing data from cnreagent.com lists Fluorochem's offering at ¥8,668 per gram and ¥21,582 per 5 grams (approximately $1,200/kg at the 5 g scale). In contrast, the 2,4-dichloro isomer (CAS 898769-45-4) is listed at a lower purity specification (95% min) by some suppliers such as AKSci, and the 3,4-dichloro isomer (CAS 854892-34-5) is offered by abcr with a melting point specification of 54–55°C, providing an additional identity verification parameter not available for the 3,5-isomer . The 3,5-isomer appears in fewer supplier catalogs than the 2,4- or 3,4-isomers, suggesting lower commercial demand or more specialized synthetic routes.

Procurement Pricing Supply Chain Chemical Sourcing

High-Value Application Scenarios for Cyclohexyl 3,5-Dichlorophenyl Ketone Supported by Comparative Evidence


Synthesis of 1,4-Benzodiazepine Derivatives Requiring Defined Halogen Substitution Patterns

Patent DE3831543A1 establishes that halogen-substituted cyclohexyl phenyl ketones serve as intermediates for 1,4-benzodiazepine synthesis, including tetrazepam [1]. When the target benzodiazepine requires a specific halogen arrangement at the 3- and 5-positions of the fused phenyl ring, cyclohexyl 3,5-dichlorophenyl ketone provides the correct pre-installed substitution pattern, eliminating the need for post-coupling halogenation steps that could introduce regioisomeric impurities. The symmetric 3,5-dichloro pattern ensures a single reactive site for the key cyclization step, unlike the 2,4- or 3,4-isomers that would generate regioisomeric mixtures. The elevated LogP (4.76) of this intermediate also matches the lipophilicity range expected for CNS-active benzodiazepine scaffolds.

Agrochemical Lead Optimization Requiring Tunable Metabolic Stability on the Cyclohexyl Ring

The cyclohexyl core of this compound undergoes phase I metabolic oxidation on the saturated ring rather than the phenyl ring, as demonstrated by in vitro trout hepatocyte metabolism studies on the parent cyclohexyl phenyl ketone scaffold [2]. The 3,5-dichloro substitution pattern on the phenyl ring blocks P450-mediated hydroxylation at the meta positions, potentially forcing all oxidative metabolism onto the cyclohexyl ring. This creates a simplified metabolic fate profile with a single predictable soft spot, which is advantageous for agrochemical candidates where controlled environmental degradation rates are required. Researchers optimizing cyclohexyl aryl ketone-based herbicides or fungicides should prioritize the 3,5-dichloro derivative when a single-site metabolic profile is desired over the multi-site metabolism expected from the 2,4- or 3,4-dichloro isomers.

Structure-Activity Relationship (SAR) Studies Probing the Contribution of Symmetric Aromatic Chlorine Substitution to Target Binding

The computed LogP of 4.76 for the 3,5-dichloro compound—approximately 1.26 units above the unsubstituted cyclohexyl phenyl ketone —makes it a valuable tool compound for SAR campaigns investigating the hydrophobic contribution of symmetric meta-chlorine substitution to target affinity. In a typical matched molecular pair analysis, the 3,5-dichloro derivative can be compared against the unsubstituted parent (ΔLogP +1.26), the 4-chloro analog (ΔLogP +0.76), and the 3,5-dichlorobenzophenone (different core) to deconvolute the effects of lipophilicity vs. conformational flexibility vs. electronic effects. The unique combination of symmetric chlorine placement and saturated cyclohexyl ring makes this compound the only member of the set that simultaneously maximizes LogP while retaining the non-conjugated carbonyl.

Process Chemistry Scale-Up Where Regioisomeric Purity Is Critical for Downstream API Specifications

For scale-up campaigns where the cyclohexyl 3,5-dichlorophenyl scaffold is a key intermediate, the symmetric 3,5-dichloro pattern provides a distinct process advantage: it yields a single mono-nitration or mono-halogenation product, minimizing the need for chromatographic separation of regioisomers [3]. The boiling point of 376°C (computed) and flash point of 159°C indicate that vacuum distillation is feasible for purification, though the absence of a published melting point specification means that in-process control must rely on chromatographic or spectroscopic methods rather than simple melting point determination. The higher LogP relative to less chlorinated analogs also implies greater organic-phase retention during aqueous workup, potentially improving extraction efficiency during downstream processing.

Quote Request

Request a Quote for Cyclohexyl 3,5-dichlorophenyl ketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.